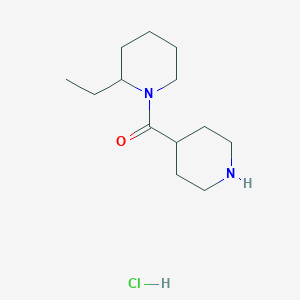

(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride

Description

(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride is a piperidine-based compound with a methanone backbone linking two nitrogen-containing rings. Its molecular formula is C₁₄H₂₃ClN₄O, and it has a molecular weight of 298.82 g/mol (CAS 1220029-30-0) . The structure features a 2-ethyl-substituted piperidinyl group and a 4-piperidinyl moiety, which differentiates it from simpler piperidine derivatives.

Properties

IUPAC Name |

(2-ethylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c1-2-12-5-3-4-10-15(12)13(16)11-6-8-14-9-7-11;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQIBQJIEBXGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-98-9 | |

| Record name | Methanone, (2-ethyl-1-piperidinyl)-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride typically involves multiple steps, starting with the reaction of piperidine with ethyl chloride to form 2-ethyl-1-piperidinyl. This intermediate is then reacted with 4-piperidinylmethanone under controlled conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes precise temperature control, the use of specific catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and interactions. In medicine, it has potential as a lead compound for drug development due to its biological activity. In industry, it is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone HCl | 1220029-30-0 | C₁₄H₂₃ClN₄O | 298.82 | 2-Ethyl-piperidinyl, 4-piperidinyl |

| 1-Piperidinyl(4-piperidinyl)methanone HCl | 278598-12-2 | C₁₁H₂₀N₂O·HCl | 232.75 | Unsubstituted piperidinyl groups |

| Morpholino(4-piperidinyl)methanone HCl | 63214-57-3 | C₁₀H₁₈N₂O₂·HCl | 234.72 | Morpholino ring (oxygen-containing) |

| (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)methanone HCl | 1220039-08-6 | C₁₀H₁₉ClN₂O₂ | 234.72 | 3-Hydroxy-pyrrolidinyl |

Key Observations :

- Molecular Weight : The target compound’s higher molecular weight (298.82 vs. ~234) reflects its additional ethyl and pyrazolo-pyridine groups, which may influence pharmacokinetic properties .

- Heterocyclic Variations: Replacing piperidinyl with morpholino () or pyrrolidinyl () alters electronic and steric profiles, affecting receptor binding or solubility .

Target Compound and RS Analogs

These analogs share a 4-piperidinyl-propanone backbone but incorporate methoxy and sulfonyl groups, suggesting that substituent polarity and bulkiness modulate receptor specificity .

Morpholino and Pyrrolidinyl Derivatives

- Morpholino(4-piperidinyl)methanone HCl () is cataloged as a reagent, indicating utility in chemical synthesis rather than direct therapeutic use. Its morpholino group may enhance aqueous solubility compared to piperidinyl analogs .

- (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)methanone HCl () is classified as an irritant, highlighting the importance of substituents in toxicity profiles. The hydroxyl group could facilitate hydrogen bonding in biological systems .

Biological Activity

(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a dual piperidine structure, which is known for its ability to interact with various biological targets. The presence of ethyl and piperidinyl groups enhances its lipophilicity and receptor-binding capabilities.

The biological activity of (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride primarily involves interactions with neurotransmitter receptors, particularly those associated with the dopaminergic system. Research indicates that compounds with similar structures often exhibit selective agonist or antagonist properties towards dopamine receptors, which are crucial in the modulation of mood and behavior.

Biological Activity Overview

- Dopamine Receptor Interaction : The compound may function as a selective modulator of dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders. Studies have shown that compounds with similar piperidine frameworks can selectively activate D3 receptors while minimizing activity at D2 receptors, thereby reducing side effects associated with broader receptor activation .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of piperidine compounds can protect dopaminergic neurons from degeneration. This protective effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways .

- Antiviral Activity : Emerging research indicates potential antiviral properties against human adenoviruses. Compounds with structural similarities have demonstrated inhibition of viral replication by interfering with early stages of viral entry into host cells .

Case Study 1: Neuroprotective Potential

A study investigated the effects of a piperidine-derived compound on dopaminergic neuron cultures. The results showed that the compound significantly reduced oxidative stress markers and improved cell viability in the presence of neurotoxic agents. This suggests a promising avenue for developing treatments for neurodegenerative diseases like Parkinson's disease.

Case Study 2: Antiviral Efficacy

In vitro assays were conducted to evaluate the antiviral efficacy of related piperidine compounds against human adenovirus (HAdV). The results indicated that certain structural modifications enhanced inhibitory effects on viral replication, highlighting the importance of chemical structure in biological activity .

Data Tables

| Compound | Target Receptor | Activity Type | EC50 (nM) | Remarks |

|---|---|---|---|---|

| (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride | D3 Dopamine Receptor | Agonist | TBD | Selectivity over D2 |

| Piperidine Derivative A | HAdV | Inhibitor | 4.7 | Significant antiviral activity |

| Piperidine Derivative B | Neuroprotection | Protective Effect | TBD | Reduces oxidative stress |

Research Findings

- Selectivity : Research emphasizes the selectivity of piperidine compounds towards specific dopamine receptor subtypes, which could lead to targeted therapies for psychiatric conditions without the side effects associated with non-selective agents .

- Chemical Modifications : Structural modifications significantly impact biological activity, suggesting that further optimization could enhance therapeutic efficacy and safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.